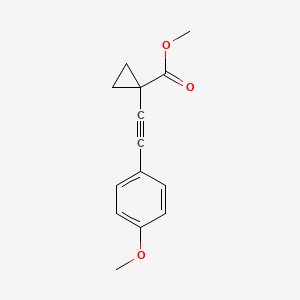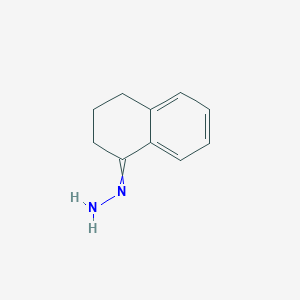
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester is an organic compound that features a pyridine ring substituted with a fluorine atom and an ester functional group
准备方法
The synthesis of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-pyridinecarboxylic acid and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The mixture is heated under reflux conditions to facilitate the esterification process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反应分析
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
科学研究应用
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester involves interactions with specific molecular targets. The fluorine atom and ester group contribute to its reactivity and binding affinity with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
相似化合物的比较
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester can be compared with similar compounds such as:
Ethyl 3-(4-pyridyl)-3-oxopropionate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Methyl 3-(2-fluoro-4-pyridyl)-3-oxopropionate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its physical and chemical properties.
Ethyl 3-(2-chloro-4-pyridyl)-3-oxopropionate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and ester functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H10FNO3 |
|---|---|
分子量 |
211.19 g/mol |
IUPAC 名称 |
ethyl 3-(2-fluoropyridin-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)6-8(13)7-3-4-12-9(11)5-7/h3-5H,2,6H2,1H3 |
InChI 键 |
IOAINMPPSGWGDQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=CC(=NC=C1)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Bromomethyl)phenyl]naphthalene](/img/structure/B8566245.png)






![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)


![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)

